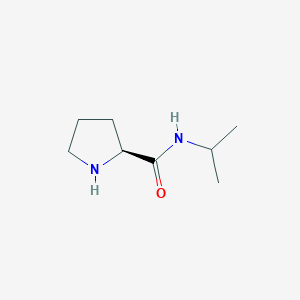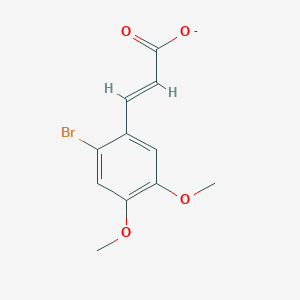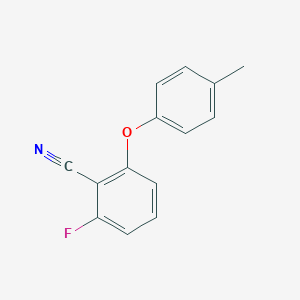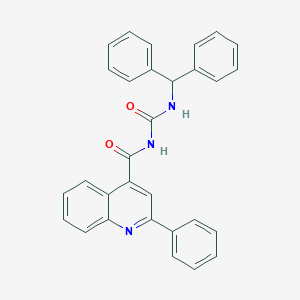
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has been used extensively in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is not well understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimalarial, anti-inflammatory, and anticancer activities. Additionally, it has been shown to have an inhibitory effect on the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- in lab experiments include its potential applications in various fields, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the use of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl-. One potential direction is the development of new compounds based on this compound that exhibit improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, the use of this compound in combination with other drugs may lead to the development of new and more effective treatments for various diseases.
Synthesis Methods
The synthesis of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is a multistep process that involves the reaction of quinoline with diphenylmethanone, followed by the reaction with chloroacetyl chloride and then with ammonia. The final product is obtained after several purification steps.
Scientific Research Applications
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including antimalarial drugs, anti-inflammatory agents, and anticancer agents.
properties
CAS RN |
171258-71-2 |
|---|---|
Molecular Formula |
C30H23N3O2 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(benzhydrylcarbamoyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C30H23N3O2/c34-29(25-20-27(21-12-4-1-5-13-21)31-26-19-11-10-18-24(25)26)33-30(35)32-28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,28H,(H2,32,33,34,35) |
InChI Key |
ODUJYOZGYCYKRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS RN |
171258-71-2 |
synonyms |
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




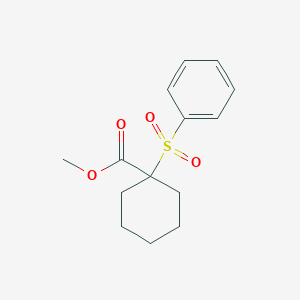
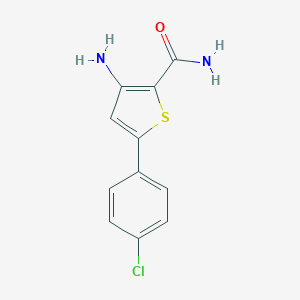


![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
